The synthesis of cefiderocol sulfate tosylate involves multiple steps starting from the core cephalosporin structure. Key steps include:
The industrial production of this compound requires controlled conditions to ensure quality and stability. The process typically involves sulfation and tosylation steps, which enhance solubility and stability in biological systems.
Cefiderocol sulfate tosylate features a complex molecular structure characterized by:
The molecular structure includes various functional groups that contribute to its biological activity:
The compound's three-dimensional configuration can be represented using various structural notations such as SMILES and InChI codes.
Cefiderocol sulfate tosylate participates in several chemical reactions:
Key reagents include oxidizing agents for catechol oxidation and nucleophiles for substitution reactions. These reactions are crucial for modifying the compound's properties and enhancing its therapeutic efficacy.
Cefiderocol sulfate tosylate operates through a unique mechanism involving:
This mechanism highlights its effectiveness against resistant bacterial strains by leveraging natural iron uptake pathways.
Cefiderocol sulfate tosylate appears as a white powder under standard conditions. It has been characterized by various physical properties such as solubility and stability under different pH conditions.
Relevant chemical properties include:
These properties are critical for formulating effective pharmaceutical products.
Cefiderocol sulfate tosylate has diverse applications across several fields:
The structural design of cefiderocol sulfate tosylate centers on overcoming permeability limitations in Gram-negative bacteria, particularly multidrug-resistant (MDR) strains. Traditional β-lactam antibiotics fail to penetrate the outer membrane of pathogens like Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae due to porin mutations and efflux pumps. Cefiderocol addresses this through a "Trojan horse" strategy, exploiting bacterial iron-uptake systems. The molecule integrates a cephalosporin core with a catechol-based siderophore moiety, enabling active transport via iron-transport proteins (e.g., TonB-dependent receptors) [1] [5] [7].
This dual functionality allows cefiderocol to bypass membrane barriers:
Table 1: Key Design Elements of Siderophore-Conjugated Cephalosporins
| Structural Component | Function | Biological Target |
|---|---|---|
| Cephalosporin core | Inhibits peptidoglycan cross-linking | Penicillin-binding proteins (PBPs) |
| Catechol moiety | Chelates Fe³⁺; enables active transport | TonB-dependent receptors |
| Zwitterionic side chain | Enhances outer membrane penetration | Undisturbed by porin mutations |
| Sulfate tosylate salt | Optimizes solubility and crystallinity | Not applicable |
The synthesis of cefiderocol sulfate tosylate (CAS 2135543-94-9) involves convergent routes to assemble the cephalosporin core, chlorocatechol side chain, and zwitterionic side chain. Critical intermediates include:
The final step involves salt formation with p-toluenesulfonic acid to yield cefiderocol sulfate tosylate. This counterion selection improves crystallinity and bulk handling properties. The molecular formula (C₁₁₈H₁₃₈Cl₃N₂₁O₄₇S₁₁) and weight (3,061.51 g/mol) reflect the complex stoichiometry of the salt form [1] [6]. Note: Detailed synthetic protocols remain proprietary, but patent data indicates >15 linear steps with chromatographic purification of intermediates.
The chlorocatechol group (2-chloro-3,4-dihydroxybenzamide) is pivotal for cefiderocol’s mechanism. Its iron-binding properties stem from:
Bioavailability studies confirm that the chlorocatechol moiety enables dose-dependent accumulation in bacterial cells. At physiological pH (7.4), the iron-cefiderocol complex exhibits 10-fold higher uptake in Acinetobacter baumannii compared to non-catechol cephalosporins [5] [7]. This specificity minimizes off-target effects in mammalian cells, which lack active siderophore transporters.
Table 2: Impact of Catechol Structure on Iron Binding and Antibacterial Activity
| Catechol Type | Fe³⁺ Binding Affinity | Bacterial Uptake Efficiency | Resistance to Hydrolysis |
|---|---|---|---|
| Chlorocatechol (cefiderocol) | High (log β ~30) | 10× baseline | Excellent |
| Unsubstituted catechol | Moderate (log β ~20) | 3× baseline | Moderate |
| Monohydroxy analog | Low | <1× baseline | Poor |
The selection of tosylate (p-toluenesulfonate) as a counterion optimizes the physicochemical profile of cefiderocol:
Counterion screening data reveal the following rank order for cefiderocol salts:
Tosylate’s efficacy stems from its large hydrophobic surface area, which minimizes ionic interactions in solid states while enabling rapid dissolution in biological fluids. This balance is critical for parenteral antibiotics requiring reconstitution before administration [4].
Table 3: Nomenclature of Cefiderocol Sulfate Tosylate
| Identifier Type | Name or Designation |
|---|---|
| Systematic IUPAC Name | Pyrrolidinium, 1-(((6R,7R)-7-(((2Z)-2-(2-amino-4-thiazolyl)-2-((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-1-(2-((2-chloro-3,4-dihydroxybenzoyl)amino)ethyl)-, 4-methylbenzenesulfonate sulfate, hydrate |
| CAS Registry Numbers | 2135543-94-9 (sulfate tosylate hydrate); 1225208-94-5 (free base) |
| Synonyms | S-649266D; GSK2696266D; Fetroja® (brand name) |
| Molecular Formula | C₁₁₈H₁₃₈Cl₃N₂₁O₄₇S₁₁ |
| Key Trade Names | Fetroja® |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6